molecular formula C6H4ClN3 B1311287 3-Amino-2-chloroisonicotinonitrile CAS No. 342899-37-0

3-Amino-2-chloroisonicotinonitrile

Cat. No.: B1311287
CAS No.: 342899-37-0
M. Wt: 153.57 g/mol
InChI Key: DNYPOTYQEONNNZ-UHFFFAOYSA-N
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Description

3-Amino-2-chloroisonicotinonitrile is a chemical compound with the molecular formula C6H4ClN3. It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the third position and a chlorine atom at the second position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloroisonicotinonitrile typically involves the chlorination of isonicotinonitrile followed by the introduction of an amino group. One common method includes the reaction of isonicotinonitrile with chlorine gas in the presence of a catalyst to form 2-chloroisonicotinonitrile. This intermediate is then treated with ammonia or an amine under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloroisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-chloroisonicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.

    Material Science: The compound is used in the development of novel materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloroisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes, thereby reducing inflammation. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroisonicotinonitrile
  • 2-Chloro-3-iodoisonicotinonitrile
  • 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
  • 2-Chloro-5-(trifluoromethyl)isonicotinonitrile
  • 2-Chloro-3-methylisonicotinonitrile

Uniqueness

3-Amino-2-chloroisonicotinonitrile is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various compounds .

Properties

IUPAC Name

3-amino-2-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5(9)4(3-8)1-2-10-6/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYPOTYQEONNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444606
Record name 3-amino-2-chloroisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342899-37-0
Record name 3-Amino-2-chloro-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342899-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-2-chloroisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-chloropyridine-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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